1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Description
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Properties
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c12-11(13)17-9(10(14)15)6-8(16-17)7-4-2-1-3-5-7/h1-6,11H,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKHULHQKAHBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is a fluorinated organic compound that has gained attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits unique biological activities due to its structural characteristics, making it a subject of extensive research.
The compound features both difluoromethyl and phenyl groups, which contribute to its distinctive chemical reactivity and biological interactions. The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds, influencing its interaction with biological macromolecules.
The biological activity of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups allow for improved binding affinity and selectivity, potentially leading to the inhibition of key biological pathways. For instance, studies have indicated that this compound can act as an enzyme inhibitor, impacting metabolic processes within cells .
Pharmacological Activities
Research has demonstrated that pyrazole derivatives, including 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide, exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies have reported antifungal properties, suggesting potential applications in agricultural fungicides.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular pathways .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on Antifungal Activity : A study demonstrated that pyrazole derivatives exhibited significant antifungal activity against various strains of fungi. The mechanism was linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain .
- Inhibition of Cancer Cell Growth : Research indicated that certain pyrazole compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Inflammation Model : In an animal model of inflammation, 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide significantly reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Data Table: Biological Activities of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Scientific Research Applications
Agricultural Applications
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide has been investigated for its fungicidal properties. It acts as an inhibitor of succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain, which is pivotal for the development of certain fungicides.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound Name | Target Fungi | Mechanism of Action | Efficacy (EC50) |
|---|---|---|---|
| 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide | Zymoseptoria tritici | Inhibition of succinate dehydrogenase | 2.432 μg/mL |
| Boscalid | Various fungal species | Inhibition of succinate dehydrogenase | 5.0 μg/mL |
| Isopyrazam | Botrytis cinerea | Inhibition of mitochondrial respiration | 3.0 μg/mL |
Medicinal Applications
In medicinal chemistry, this pyrazole derivative has shown promising results in various therapeutic areas, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide | E. coli | 12.5 mg/mL |
| Novel 3-methyl pyrazole derivatives | A. flavus, A. fumigatus | 6.0 mg/mL |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pseudomonas aeruginosa | 0.0025 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, showing potential against various cancer cell lines.
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide | A549 (lung cancer) | 24.2 |
| Novel pyrazole derivatives | MCF-7 (breast cancer) | 9.47 |
| Diarylpyrazoles | HCT116 (colon cancer) | 13.1 |
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic strains, revealing significant activity against both bacterial and fungal strains.
- Anticancer Studies : Research focusing on the anticancer effects demonstrated that certain derivatives induced apoptosis in cancer cells, with specific compounds showing strong inhibitory effects on tumor growth in xenograft models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
